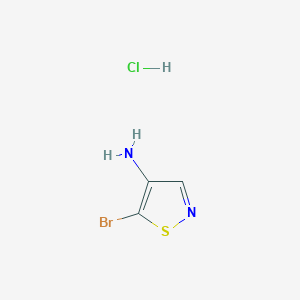

5-Bromo-1,2-thiazol-4-aminehydrochloride

Description

Contextualization within Thiazole (B1198619) Chemistry and Its Significance

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science. nih.gov The thiazole nucleus is a key structural component in a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities. mdpi.com These include antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties. nih.govmdpi.com The versatility of the thiazole scaffold allows for extensive functionalization at various positions on the ring, enabling the fine-tuning of its physicochemical and biological properties. The introduction of substituents such as amino groups and halogens, like bromine, can significantly modulate the electronic and steric characteristics of the molecule, often leading to enhanced biological activity or novel chemical reactivity.

Overview of the Chemical Compound's Structural Features and Nomenclature

The nomenclature "5-Bromo-1,2-thiazol-4-amine hydrochloride" specifies a precise molecular architecture. It describes a 1,2-thiazole ring, which is an isothiazole (B42339), where the sulfur and nitrogen atoms are adjacent. An amine group (-NH2) is attached at the 4-position, and a bromine atom (-Br) is at the 5-position. The "hydrochloride" suffix indicates that the compound is a salt, formed by the reaction of the basic amino group with hydrochloric acid. This salt formation is a common strategy to improve the stability and water solubility of amine-containing compounds for research and pharmaceutical applications.

While specific data for this exact isomer is unavailable, data for related isomers are documented. For instance, the isomeric compound 5-bromo-4-methyl-thiazol-2-amine;hydrochloride has the chemical formula C4H6BrClN2S and a molecular weight of 229.53 g/mol . synblock.comsynquestlabs.com Another related compound, 5-bromo-1,3-thiazol-2-aminehydrochloride, is noted for its use as a key intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents. myskinrecipes.com

Table 1: Properties of Structurally Related Bromo-aminothiazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-bromo-4-methyl-thiazol-2-amine hydrochloride | 133692-16-7 | C4H6BrClN2S | 229.53 |

| 5-bromo-1,3-thiazol-2-amine hydrochloride | 133692-18-9 | C3H4BrClN2S | 215.5 |

| 5-bromo-1,2-thiazol-3-amine | 2387239-22-5 | C3H3BrN2S | 179.04 |

This table presents data for structurally related isomers due to the absence of specific data for 5-Bromo-1,2-thiazol-4-amine (B6270361) hydrochloride.

Historical Development and Current Research Trajectories Involving the Chemical Compound

The historical development of thiazole chemistry dates back to the pioneering work of Hantzsch, who developed a widely used method for thiazole synthesis involving the condensation of α-halocarbonyl compounds with thioamides. nih.gov This foundational work has been expanded upon over the decades, leading to a vast library of thiazole derivatives.

Research into halogenated aminothiazoles is an active area. The halogen atom, often bromine, serves as a useful synthetic handle for further molecular elaboration through cross-coupling reactions or nucleophilic substitution. The amino group provides a site for amide bond formation or other derivatizations. This dual functionality makes bromo-aminothiazoles valuable building blocks in the construction of more complex molecules with potential therapeutic applications. mdpi.commyskinrecipes.com

Current research trajectories for aminothiazole derivatives, in general, are focused on their development as:

Anticancer Agents: Many thiazole-containing compounds have shown potent activity against various cancer cell lines. mdpi.com

Antimicrobial Agents: The thiazole ring is a component of several clinically used antibiotics, and research continues to explore new derivatives to combat antimicrobial resistance. mdpi.com

Kinase Inhibitors: The structural features of aminothiazoles make them suitable scaffolds for designing inhibitors of protein kinases, which are important targets in cancer and inflammatory diseases. myskinrecipes.com

While these research trends apply broadly to the aminothiazole class, there are no specific research trajectories that can be cited for 5-Bromo-1,2-thiazol-4-amine hydrochloride due to the lack of published studies on this particular compound. Its potential as a research chemical would likely lie in its utility as a synthetic intermediate for creating novel, biologically active molecules, leveraging the reactivity of the bromo and amino substituents on the isothiazole core.

Properties

Molecular Formula |

C3H4BrClN2S |

|---|---|

Molecular Weight |

215.50 g/mol |

IUPAC Name |

5-bromo-1,2-thiazol-4-amine;hydrochloride |

InChI |

InChI=1S/C3H3BrN2S.ClH/c4-3-2(5)1-6-7-3;/h1H,5H2;1H |

InChI Key |

MFEXXHOQFKTECX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=C1N)Br.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1,2 Thiazol 4 Aminehydrochloride and Its Precursors

Established Synthetic Routes to the 1,2-Thiazole Core

The 1,2-thiazole, or isothiazole (B42339), ring is the foundational scaffold of 5-Bromo-1,2-thiazol-4-amine (B6270361) hydrochloride. The construction of this heterocyclic system can be achieved through several established synthetic strategies, which are primarily categorized by the method of ring formation. These routes involve the formation of key nitrogen-sulfur (N-S) and carbon-carbon (C-C) bonds to construct the five-membered ring.

Major synthetic approaches include:

Intramolecular Cyclization: This common strategy involves building a linear precursor that already contains all the necessary atoms (three carbons, one nitrogen, and one sulfur) and then inducing ring closure. A prominent example is the oxidative cyclization of β-enaminothiones or related thioamides. These precursors can be synthesized from β-ketonitriles, which upon treatment with a sulfurizing agent and subsequent oxidation, yield the isothiazole ring.

(4+1) Heterocyclyzation: This approach involves reacting a four-atom fragment (containing C-C-C-N or C-C-N-S) with a single-atom reagent that provides the missing sulfur or nitrogen atom, respectively. For instance, compounds containing a C-C-C-N fragment can react with sulfur donors like sulfur dichloride (SCl₂) or thionyl chloride (SOCl₂) to form the isothiazole ring.

(3+2) Heterocyclyzation: This method involves the reaction of a three-atom component with a two-atom component. A common example is the reaction of a species containing a C-C-C fragment with a reagent that can provide the N-S moiety, such as ammonium (B1175870) thiocyanate.

These varied approaches allow for the synthesis of a wide range of substituted isothiazoles, providing a versatile toolbox for chemists to access precursors for more complex molecules like 5-Bromo-1,2-thiazol-4-amine hydrochloride.

Table 1: Comparison of General Synthetic Routes to the 1,2-Thiazole Core

| Synthetic Route | Key Precursors | Bonds Formed (Typical) | Advantages | Disadvantages |

| Intramolecular Cyclization | β-Enaminothiones, β-Ketonitriles | N-S, C-S | High control over substituent placement. | Multi-step synthesis of linear precursor may be required. |

| (4+1) Heterocyclyzation | α,β-Unsaturated nitriles | N-S, C-S | Can utilize simple starting materials. | Reagents like sulfur dichloride can be hazardous. |

| (3+2) Heterocyclyzation | α,β-Unsaturated aldehydes/ketones | C-N, C-S | Convergent synthesis. | Regioselectivity can be an issue with unsymmetrical precursors. |

Targeted Synthesis of 5-Bromo-1,2-thiazol-4-amine hydrochloride: Reaction Pathways and Conditions

A logical pathway proceeds as follows:

Synthesis of 4-amino-1,2-thiazole: A viable method for constructing the C4-amino substituted ring is the Thorpe-Ziegler cyclization. researchgate.netwikipedia.orgchem-station.com This reaction involves the base-catalyzed intramolecular condensation of a dinitrile. A suitable precursor, such as (cyanomethyl)sulfaneacetonitrile, would undergo cyclization to form an enamine intermediate, which tautomerizes to the stable 4-amino-1,2-thiazole.

Bromination at C5: The resulting 4-amino-1,2-thiazole is then subjected to electrophilic bromination to install the bromine atom at the C5 position.

Hydrochloride Salt Formation: The purified 5-Bromo-1,2-thiazol-4-amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final hydrochloride salt.

Strategies for Bromination at the C5 Position

The introduction of a bromine atom at the C5 position of the 4-amino-1,2-thiazole ring is a critical step achieved through electrophilic aromatic substitution. The amino group at the C4 position is a potent activating group, which increases the electron density of the heterocyclic ring and directs incoming electrophiles. byjus.com Due to electronic effects, the C5 position becomes the most nucleophilic and is therefore the preferred site of substitution.

Common brominating agents and conditions for this transformation include:

N-Bromosuccinimide (NBS): This is a widely used and relatively safe source of electrophilic bromine. organic-chemistry.orgmanac-inc.co.jp The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) at or below room temperature. NBS is often preferred over liquid bromine due to its ease of handling and higher selectivity, which minimizes the formation of over-brominated byproducts. researchgate.netlookchem.com

Liquid Bromine (Br₂): While effective, elemental bromine is highly corrosive and toxic. The reaction is usually performed in a solvent like acetic acid or a chlorinated solvent. Careful control of stoichiometry is required to prevent multiple brominations.

The choice of reagent and conditions depends on the scale of the reaction and the desired purity of the product. For laboratory-scale synthesis, NBS is generally the superior choice.

Introduction of the Amine Functionality at C4

As outlined in the proposed pathway, the most efficient method to obtain the required substitution pattern is to construct the isothiazole ring with the C4-amine group already in place. The Thorpe-Ziegler reaction provides a direct route to this key intermediate. researchgate.netresearchgate.netsynarchive.com

Alternative, though likely more complex, strategies could involve:

Nitration and Reduction: Synthesizing an unsubstituted 1,2-thiazole, performing nitration to introduce a nitro group at the C4 position, and subsequently reducing the nitro group to an amine. However, controlling the regioselectivity of isothiazole nitration can be challenging and often yields mixtures of isomers.

Nucleophilic Aromatic Substitution: Starting with a 4-halo-1,2-thiazole, the halogen could potentially be displaced by an amine source (e.g., ammonia (B1221849) or an azide (B81097) followed by reduction). This approach is often limited by the reactivity of the C4 position towards nucleophilic attack.

Therefore, building the ring via a method like the Thorpe-Ziegler cyclization remains the most direct and logical approach for synthesizing the 4-aminoisothiazole precursor.

Formation of the Hydrochloric Acid Salt

The final step in the synthesis is the conversion of the free amine (5-Bromo-1,2-thiazol-4-amine) into its hydrochloride salt. This is a standard acid-base reaction performed to improve the compound's stability, crystallinity, and handling properties.

The process typically involves:

Dissolving the purified 5-Bromo-1,2-thiazol-4-amine base in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate (B1210297).

Slowly adding a solution of hydrogen chloride (HCl) in the same solvent or bubbling anhydrous HCl gas through the solution.

The 5-Bromo-1,2-thiazol-4-amine hydrochloride, being ionic and generally less soluble in the organic solvent than its free base form, precipitates out of the solution.

The resulting crystalline solid is then isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

This straightforward and high-yielding conversion provides the final product in a stable, solid form.

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthesis of 5-Bromo-1,2-thiazol-4-amine hydrochloride involves systematically refining the conditions for each step to maximize the yield and minimize the formation of impurities.

Key parameters for optimization include:

For the Thorpe-Ziegler Cyclization:

Base: The choice and amount of base (e.g., sodium ethoxide, potassium tert-butoxide) are critical. The base must be strong enough to deprotonate the α-carbon of the nitrile but not so harsh as to cause decomposition.

Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are typically used to prevent side reactions.

Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to polymerization or degradation.

For the Bromination Step:

Stoichiometry: Using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (NBS) can help drive the reaction to completion, but a large excess should be avoided to prevent the formation of di-brominated products.

Temperature Control: Running the reaction at a low temperature (e.g., 0 °C) can enhance selectivity and control the exothermic nature of the reaction.

Purification: Effective purification at each stage is crucial. This may involve recrystallization to isolate crystalline intermediates or column chromatography to remove closely related impurities before proceeding to the next step. Final purification of the hydrochloride salt is often achieved by recrystallization from a suitable solvent system like ethanol (B145695)/ether.

Table 2: Example of Reaction Condition Optimization for the Bromination Step

| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale for Change |

| Brominating Agent | Br₂ (1.1 eq) | NBS (1.05 eq) | Improved safety, handling, and selectivity. |

| Solvent | Acetic Acid | Acetonitrile | Easier removal post-reaction; less acidic conditions. |

| Temperature | Room Temperature | 0 °C to Room Temp | Better control over exothermicity and side reactions. |

| Work-up | Aqueous wash | Quenching with Na₂S₂O₃ | Neutralizes excess brominating agent effectively. |

Novel and Green Chemistry Approaches to the Synthesis of the Chemical Compound

Modern synthetic chemistry emphasizes the use of methodologies that are more environmentally benign, safer, and more efficient. These "green chemistry" principles can be applied to the synthesis of 5-Bromo-1,2-thiazol-4-amine hydrochloride.

Potential green improvements to the proposed synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like toluene or chlorinated solvents with more environmentally friendly alternatives. For the salt formation step, ethanol or 2-propanol are good choices. For the bromination, acetonitrile is often considered a better option than halogenated solvents.

Catalytic Methods: While the proposed synthesis does not heavily rely on catalysts, exploring catalytic versions of the ring-forming reaction could reduce waste and improve efficiency.

Microwave-Assisted Synthesis: Both the cyclization and bromination steps could potentially be accelerated using microwave irradiation. This technique often leads to significantly reduced reaction times, lower energy consumption, and higher yields by promoting more efficient heat transfer.

By incorporating these approaches, the synthesis can be made more sustainable and efficient, aligning with the principles of modern chemical manufacturing.

Stereoselective Synthesis and Enantiomeric Purity Considerations

The compound 5-Bromo-1,2-thiazol-4-amine hydrochloride is an achiral molecule. It does not possess any stereocenters, and its structure is planar. Therefore, considerations of stereoselective synthesis and enantiomeric purity are not applicable to the synthesis of this specific compound. Such considerations would only become relevant if a chiral substituent were to be introduced to the molecule, which falls outside the scope of the synthesis of the parent compound itself.

Computational and Theoretical Investigations of 5 Bromo 1,2 Thiazol 4 Aminehydrochloride

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the molecular properties of heterocyclic compounds. DFT, with functionals like B3LYP, and ab initio methods like Hartree-Fock (HF), offer a balance of accuracy and computational efficiency for calculating geometries, energies, and electronic properties. nih.govresearchgate.net For 5-Bromo-1,2-thiazol-4-amine (B6270361) hydrochloride, these methods would be employed to model the molecule in its ground state, providing a detailed picture of its electronic landscape.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for gauging molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. sciencepub.net

In computational studies of related amino-thiazole derivatives, the HOMO is often localized on the electron-rich thiazole (B1198619) ring and the amino group, while the LUMO may be distributed across the heterocyclic ring and any electron-withdrawing substituents. bohrium.comresearchgate.net For 5-Bromo-1,2-thiazol-4-amine, the bromine atom and the protonated amine group would significantly influence the energies and distribution of these orbitals. DFT calculations would be essential to precisely map these orbitals and quantify the energy gap.

Table 1: Representative Frontier Orbital Energies for a Thiazole Derivative Note: The following data is illustrative, based on calculations for related thiazole compounds, as specific data for 5-Bromo-1,2-thiazol-4-amine hydrochloride is not available.

| Parameter | Calculated Value (eV) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -5.53 | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.83 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.70 | B3LYP/6-311++G(d,p) |

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural characterization of a compound. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. For 5-Bromo-1,2-thiazol-4-amine hydrochloride, calculations would predict the specific resonances for the thiazole ring proton and carbons, as well as the effects of the bromo and protonated amine substituents on the chemical shifts. These theoretical spectra serve as a valuable reference for interpreting experimental data. researchgate.netahievran.edu.tr

IR and Raman Spectroscopy: Theoretical calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. aps.org By analyzing the vibrational modes, specific functional groups and skeletal vibrations can be assigned. For the target molecule, DFT would predict characteristic frequencies for N-H, C-S, C=N, and C-Br bonds within the structure, providing a theoretical vibrational fingerprint.

Table 2: Illustrative Predicted Vibrational Frequencies for a Heterocyclic Amine Note: This table presents typical predicted frequencies for functional groups present in the target molecule, derived from DFT studies on analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| N-H Stretch (amine salt) | 3200 - 3000 | IR / Raman |

| C=N Stretch (ring) | 1610 - 1580 | IR / Raman |

| C-N Stretch | 1350 - 1300 | IR |

| C-S Stretch | 660 - 640 | IR / Raman |

| C-Br Stretch | 600 - 550 | IR |

To understand a molecule's reactivity in greater detail, computational chemists use reactivity descriptors derived from DFT.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions. For 5-Bromo-1,2-thiazol-4-amine hydrochloride, the MEP map would likely show negative potential near the sulfur atom and positive potential around the hydrogen atoms of the protonated amine group, indicating likely sites for electrophilic and nucleophilic attack, respectively. irjweb.com

Fukui Functions: These functions provide a more quantitative measure of local reactivity, identifying which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This analysis helps in predicting the regioselectivity of chemical reactions. For the target compound, Fukui functions would pinpoint the specific atoms on the isothiazole (B42339) ring most likely to participate in reactions. arabjchem.org

Molecular Dynamics Simulations for Conformational Landscapes

While 5-Bromo-1,2-thiazol-4-amine is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insight into its dynamic behavior, particularly its interactions with solvent molecules or biological macromolecules. nih.gov MD simulations model the movement of atoms and molecules over time, governed by a force field. rsc.org For this compound, an MD simulation in an aqueous environment could reveal the stability of the hydration shell around the hydrochloride salt and explore any minor conformational flexibility. Such simulations are crucial for understanding how the molecule behaves in a biological context, for example, when studying its potential interaction with a protein active site. plos.org

Prediction of Chemical Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the feasibility and mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. For 5-Bromo-1,2-thiazol-4-amine hydrochloride, DFT could be used to explore potential reactions such as nucleophilic aromatic substitution of the bromine atom or reactions involving the amine group. These calculations can determine activation energy barriers, helping to predict whether a reaction is likely to occur under specific conditions and which pathway is energetically favored. nih.gov

Structure-Property Relationship Studies Through Computational Modeling

Computational modeling is essential for establishing relationships between a molecule's structure and its properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use molecular descriptors (calculated properties like electronic, steric, and hydrophobic parameters) to build statistical models that predict biological activity or physical properties. imist.maresearchgate.net

For a class of compounds including 5-Bromo-1,2-thiazol-4-amine hydrochloride, a QSAR study could correlate various computed descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) with a specific biological activity, such as enzyme inhibition. laccei.orgresearchgate.net These models help in understanding which structural features are key to the molecule's function and can guide the design of new, more potent analogues. ijpsr.com

Chemical Reactivity and Derivatization of 5 Bromo 1,2 Thiazol 4 Aminehydrochloride

Reactions at the Amine Functionality (N4)

The primary amine group at the N4 position of the 1,2-thiazole ring is a key site for various chemical modifications, including acylation, alkylation, sulfonylation, and cyclization reactions. These transformations are fundamental in constructing more complex molecular architectures.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the N4-amine allows for straightforward reactions with various electrophiles.

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. For instance, treatment of 2-aminothiazole (B372263) derivatives with acetic anhydride (B1165640) results in N-acetylated products. mdpi.com Similarly, reaction with chloroacetyl chloride can furnish chloroacetamide intermediates, which are valuable for further functionalization. mdpi.com

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. For example, substituted 2-aminobenzothiazoles undergo N-alkylation with 1,4-bis(bromomethyl)benzene. aip.org The reaction of 2-aminothiazole sulfonamides with benzyl (B1604629) chloride or allyl chloride in the presence of a base like calcium hydride leads to the corresponding N-benzyl or N-allyl derivatives. nih.gov

Sulfonylation: The amine functionality can be converted to a sulfonamide by reacting with sulfonyl chlorides. The reaction of 2-aminothiazole with various substituted benzenesulfonyl chlorides in the presence of sodium acetate (B1210297) yields a range of N-(thiazol-2-yl)benzenesulfonamide derivatives. nih.gov

A summary of representative reactions at the N4-amine is presented below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | N-acetyl-aminothiazole |

| Alkylation | Benzyl Chloride | N-benzyl-aminothiazole |

| Sulfonylation | Benzenesulfonyl Chloride | N-benzenesulfonyl-aminothiazole |

Formation of Imines, Ureas, and Thioureas

The amine group serves as a precursor for the synthesis of imines, ureas, and thioureas, which are important functional groups in many biologically active molecules.

Imines: Condensation of the primary amine with aldehydes or ketones yields imine (Schiff base) intermediates. This reaction is often a key step in multicomponent reactions for synthesizing more complex heterocyclic systems. nih.gov

Ureas: Ureas are typically synthesized by reacting the amine with isocyanates. For example, the reaction of 5-benzyloxy-7-bromo-2-aminobenzothiazole with ethylisocyanate produces the corresponding N-ethylurea derivative. nih.gov The synthesis of various urea (B33335) analogues of thiazol-2-ethylamines has been reported as part of efforts to develop antitrypanosomal agents. nih.gov

Thioureas: The reaction of the amine with isothiocyanates provides a direct route to thiourea (B124793) derivatives. researchgate.net These thioureas can act as intermediates for the synthesis of other heterocyclic systems, such as thiazole-containing compounds, through subsequent cyclization reactions. researchgate.net Mechanochemical methods, such as ball milling, have also been employed for the solvent-free synthesis of thioureas from solid amines and isothiocyanates. researchgate.net

| Derivative | Reagent | Key Feature |

| Imines | Aldehydes/Ketones | Formation of a C=N bond |

| Ureas | Isocyanates | Formation of a -NH-CO-NH- linkage |

| Thioureas | Isothiocyanates | Formation of a -NH-CS-NH- linkage |

Cyclization Reactions Involving the Amine Group

The amine group, often in conjunction with an adjacent functional group, can participate in cyclization reactions to form fused heterocyclic systems. For instance, 2-aminothiazole derivatives can be used to construct fused pyrimidine (B1678525) scaffolds through multicomponent reactions with benzaldehydes and thiourea. mdpi.com Similarly, reactions involving α-halogenated carbonyl compounds can lead to the formation of imidazo[2,1-b]thiazole (B1210989) structures. mdpi.com These cyclization strategies are crucial for expanding the structural diversity of thiazole-based compounds.

Reactions at the Bromine Atom (C5)

The bromine atom at the C5 position is a versatile handle for introducing a wide array of substituents onto the thiazole (B1198619) ring, primarily through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position.

Suzuki-Miyaura Coupling: This reaction couples the 5-bromo-1,2-thiazole core with boronic acids or their esters to form C-C bonds. beilstein-archives.org It is widely used to introduce aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov For example, 5-bromo-1,2,3-triazines have been successfully coupled with various (hetero)arylboronic acids in good yields using a palladium catalyst. uzh.chnih.govresearchgate.net The reaction conditions often involve a palladium catalyst, a base, and a suitable solvent. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of the bromo-thiazole with organostannanes. This method has been applied to synthesize 5-aryl derivatives of benzo[1,2-d:4,5-d′]bis( wikipedia.orgevitachem.comlibretexts.orgthiadiazole) from its 4-bromo precursor. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds by coupling the aryl bromide with amines. wikipedia.orglibretexts.org It allows for the introduction of a variety of primary and secondary amines at the C5 position, significantly expanding the scope of accessible amine derivatives. researchgate.net The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl2, Ag2CO3 | 5-Aryl-1,2-thiazole |

| Stille | Organostannane | Pd(PPh3)4, CuI | 5-Aryl-1,2-thiazole |

| Buchwald-Hartwig | Amine | Pd(OAc)2, X-Phos, KOt-Bu | 5-Amino-1,2-thiazole |

Nucleophilic Aromatic Substitution at C5

While metal-catalyzed reactions are more common, nucleophilic aromatic substitution (SNAr) can also occur at the C5 position, particularly if the thiazole ring is sufficiently activated by electron-withdrawing groups. In some heterocyclic systems, like dibromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgevitachem.comlibretexts.orgthiadiazole), nucleophilic substitution with amines such as morpholine (B109124) has been shown to proceed, yielding mono-substituted products. mdpi.com This reaction pathway offers an alternative to cross-coupling for the introduction of nucleophiles.

Reductive Debromination Strategies

The removal of the bromine atom from the C5 position of 5-Bromo-1,2-thiazol-4-amine (B6270361) hydrochloride can be achieved through various reductive debromination strategies. These methods are crucial for the synthesis of the corresponding debrominated 1,2-thiazol-4-amine, a potentially valuable building block in medicinal and materials chemistry. Common strategies include catalytic hydrogenation and metal-halogen exchange followed by quenching with a proton source.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. tandfonline.comtcichemicals.com The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethanol (B145695). The catalytic cycle involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis to yield the debrominated product and hydrogen bromide. The addition of a base, such as sodium acetate, is often necessary to neutralize the in-situ generated acid. tandfonline.com

Metal-Halogen Exchange: This approach utilizes organometallic reagents, such as alkyllithiums (e.g., n-butyllithium) or Grignard reagents, to replace the bromine atom with a metal. lookchem.comresearchgate.net This is then followed by the addition of a proton source, like water or an alcohol, to furnish the debrominated thiazole. The choice of reagent and reaction conditions is critical to avoid side reactions, such as nucleophilic attack on the thiazole ring.

| Strategy | Reagents | Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Sodium Acetate | Methanol, Room Temperature | 1,2-Thiazol-4-amine |

| Metal-Halogen Exchange | 1. n-Butyllithium 2. H₂O | THF, -78 °C to rt | 1,2-Thiazol-4-amine |

Electrophilic and Nucleophilic Substitution on the Thiazole Ring (Excluding C5 and C4)

The aromatic nature of the thiazole ring allows for both electrophilic and nucleophilic substitution reactions. The positions for these reactions are influenced by the electron-donating amino group and the electron-withdrawing nature of the heterocyclic nitrogen and sulfur atoms. For 5-Bromo-1,2-thiazol-4-amine hydrochloride, substitutions at positions other than C5 (brominated) and C4 (aminated) would target the C3 position.

Electrophilic Substitution: The 1,2-thiazole ring is generally considered electron-deficient, making electrophilic substitution challenging compared to more electron-rich heterocycles. However, the presence of the activating amino group at C4 can facilitate electrophilic attack. Potential electrophilic substitution reactions at the C3 position are less common and would require forcing conditions. The directing effect of the substituents and the inherent reactivity of the isothiazole (B42339) ring system would need to be carefully considered.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the thiazole ring typically occurs at positions activated by electron-withdrawing groups and bearing a good leaving group. In the case of 5-Bromo-1,2-thiazol-4-amine hydrochloride, direct nucleophilic substitution at the C3 position is unlikely due to the absence of a suitable leaving group at that position. Nucleophilic attack is more probable at the C5 position, leading to the displacement of the bromide ion, or potentially at the C3 position if a derivative with a leaving group at C3 were synthesized.

Ring-Opening and Ring-Closing Reactions Involving the 1,2-Thiazole System

The 1,2-thiazole ring can undergo a variety of ring-opening and ring-closing (or ring transformation) reactions, often under the influence of nucleophiles, bases, or heat. These reactions can lead to the formation of other heterocyclic systems or acyclic intermediates.

Ring-Opening Reactions: The isothiazole ring can be cleaved under certain conditions. For instance, treatment with strong bases can lead to ring opening, often initiated by deprotonation at an acidic ring position. The presence of the amino group at C4 may influence the stability and reactivity of the ring towards nucleophilic attack and subsequent cleavage.

Ring-Closing and Ring Transformation Reactions: 4-Aminothiazole derivatives can serve as precursors for the synthesis of fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of thiazolo[4,5-d]pyrimidines or other fused systems. mdpi.com Ring transformation reactions, where the isothiazole ring is converted into another heterocyclic system, have also been reported, such as the transformation of isothiazoles into 1,2,4-thiadiazoles. nih.gov

Oxidation and Reduction Chemistry of the Chemical Compound

The oxidation and reduction chemistry of 5-Bromo-1,2-thiazol-4-amine hydrochloride is influenced by the presence of the oxidizable amino group and the reducible bromo-substituted thiazole ring.

Oxidation: The primary amino group on the thiazole ring is susceptible to oxidation. Electrochemical oxidation of 2-aminothiazole has been shown to produce an azo compound via a 2-electron, 2-proton mechanism. niscpr.res.in A similar transformation could be anticipated for 5-Bromo-1,2-thiazol-4-amine, potentially leading to the formation of a dimeric azo-bridged thiazole derivative. The choice of oxidizing agent and reaction conditions would be crucial to control the outcome and avoid over-oxidation or degradation of the thiazole ring.

Reduction: Besides the reductive debromination discussed earlier, the thiazole ring itself can be reduced under certain conditions. However, the aromatic nature of the ring imparts a degree of stability. More commonly, reduction reactions target the substituents. Catalytic hydrogenation, as mentioned for debromination, is a prime example of a reductive process affecting the C-Br bond. tandfonline.com

| Reaction Type | Reagents/Conditions | Potential Product |

| Oxidation | Electrochemical Oxidation | Azo-bridged thiazole derivative |

| Reduction (Debromination) | Catalytic Hydrogenation (H₂, Pd/C) | 1,2-Thiazol-4-amine |

Applications of 5 Bromo 1,2 Thiazol 4 Aminehydrochloride in Advanced Chemical Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The chemical architecture of 5-Bromo-1,2-thiazol-4-amine (B6270361) hydrochloride makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds. The presence of the bromine atom and the amine group on the thiazole (B1198619) core allows for diverse chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of different aryl, heteroaryl, or alkyl groups at the 5-position of the thiazole ring.

Simultaneously, the amine group at the 4-position can undergo a range of transformations, including acylation, alkylation, and diazotization, leading to the formation of amides, substituted amines, and other functionalized thiazole derivatives. This dual reactivity is instrumental in constructing complex polycyclic and fused heterocyclic systems. For example, it is used in the synthesis of thiazolo[4,5-d]pyridazines, which are of interest in medicinal chemistry. mdpi.com The reactivity and stability of the thiazole ring also make it suitable for designing novel pesticides and other agrochemicals. myskinrecipes.com

Precursor for Advanced Organic Materials and Polymers

The unique electronic properties of the thiazole ring make 5-Bromo-1,2-thiazol-4-amine hydrochloride an attractive precursor for the development of advanced organic materials and polymers with tailored functionalities.

The thiazole nucleus is an electron-rich system that can facilitate charge transport, a key characteristic for organic semiconductors. By polymerizing derivatives of 5-Bromo-1,2-thiazol-4-amine hydrochloride, researchers can create conductive polymers. For instance, it is used in the synthesis of poly(4-(p-alkoxystyryl)thiazole)s, which have applications in solar cells. orchid-chem.comchemicalbook.com The ability to modify the substituents on the thiazole ring allows for the fine-tuning of the polymer's electronic properties, such as its band gap and charge carrier mobility. These materials are being investigated for use in a variety of organic electronic devices. acs.org

Thiazole-containing compounds often exhibit interesting photophysical properties, including fluorescence and phosphorescence. Derivatives of 5-Bromo-1,2-thiazol-4-amine hydrochloride can be incorporated into the structure of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. acs.org The thiazole moiety can act as a component of the emissive layer in OLEDs or as part of the donor or acceptor material in OPVs. The versatility in chemical modification allows for the optimization of these materials to achieve desired performance characteristics, such as high efficiency and long operational stability.

Role in Catalyst Development and Ligand Design

The nitrogen and sulfur atoms within the thiazole ring of 5-Bromo-1,2-thiazol-4-amine hydrochloride can act as coordination sites for metal ions. This property makes it a valuable scaffold for the design and synthesis of novel ligands for catalysis. By functionalizing the amine and bromo positions, chemists can create multidentate ligands that can chelate to a metal center, forming stable and catalytically active complexes.

These thiazole-based ligands have been explored in various catalytic applications, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the thiazole ring can influence the reactivity of the metal center, allowing for the development of highly selective and efficient catalysts. For example, thiazole complexes have been developed as catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. acs.org The modular nature of the synthesis allows for the creation of a library of ligands with varying steric and electronic properties to optimize catalytic performance for specific chemical transformations.

Application as a Scaffold in Pre-clinical Drug Discovery and Agrochemical Research

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net 5-Bromo-1,2-thiazol-4-amine hydrochloride serves as a key starting material for the synthesis of novel compounds with potential therapeutic or agrochemical applications. myskinrecipes.com

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The thiazole core of 5-Bromo-1,2-thiazol-4-amine hydrochloride provides a rigid framework upon which various functional groups can be appended to create novel pharmacophores. eurekaselect.commdpi.com

Researchers have utilized this compound to synthesize a wide range of biologically active molecules, including inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. myskinrecipes.commdpi.com The ability to easily introduce diversity at both the 4- and 5-positions of the thiazole ring allows for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. nih.gov For example, novel 1,3-thiazole analogues have shown potent activity against breast cancer cell lines. mdpi.com

Research Findings on Thiazole Derivatives

The following table summarizes selected research findings on the synthesis and application of various thiazole derivatives, highlighting the versatility of the thiazole scaffold.

| Derivative Class | Synthetic Approach | Application/Activity | Reference |

| Thiazole-based stilbene (B7821643) analogs | Cyclization, bromination, Arbuzov reaction, Wittig–Horner reaction | DNA Topoisomerase IB inhibitors | nih.gov |

| 1,3-Thiazole analogues | Coupling of acetophenone (B1666503) derivatives and substituted phenacyl bromide | Antiproliferative activity against breast cancer cells (MCF-7 and MDA-MB-231) | mdpi.com |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives | In situ cyclization | DHFR inhibitors with antitumor activity | mdpi.com |

| Poly(4-(p-alkoxystyryl)thiazole)s | Synthesis from 5-Bromo-4-methyl-1,3-thiazol-2-amine | Materials for solar cells | orchid-chem.comchemicalbook.com |

| 1-benzyl-5-bromoindolin-2-one derivatives with 4-arylthiazole | Hydrazone linker connection | Anticancer activity toward breast (MCF-7) and lung (A-549) cancer cell lines | nih.gov |

In Vitro Biological Activity Screening and Target Identification Studies

The thiazole scaffold, a core component of 5-bromo-1,2-thiazol-4-amine hydrochloride, is a recurring motif in compounds exhibiting a wide spectrum of biological activities. nih.govacs.org Consequently, derivatives of this scaffold are frequently subjected to in vitro biological activity screening to identify potential therapeutic applications. These screening campaigns assess the compound's effects across a diverse range of biological assays.

Thiazole-containing molecules have demonstrated a variety of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, antiparkinsonian, and anticonvulsant activities. nih.govacs.org The specific biological profile of a thiazole derivative is heavily influenced by the nature and position of its substituents. For instance, the presence of a bromine atom and an amine group on the 1,2-thiazole ring of 5-bromo-1,2-thiazol-4-amine hydrochloride provides reactive sites for further chemical modification, allowing for the generation of a library of derivatives for screening.

While specific in vitro screening data for 5-bromo-1,2-thiazol-4-amine hydrochloride is not extensively available in public literature, the general activities of related thiazole compounds suggest its potential in various therapeutic areas. For example, phenylthiazole derivatives have been identified as promising antitubercular lead compounds. nih.govacs.org Similarly, other thiazole derivatives have been investigated for their activity against a range of protein targets. acs.org

Target identification studies are a critical next step after a compound demonstrates interesting activity in phenotypic screens. These studies aim to pinpoint the specific molecular target, such as an enzyme or receptor, with which the compound interacts to elicit its biological effect. For thiazole derivatives, common molecular targets for anti-inflammatory action include cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes. mdpi.com For instance, a series of 5-thiazol-based thiazolidinone derivatives were identified as selective COX-1 inhibitors. mdpi.com

Table 1: Representative Biological Activities of Thiazole Scaffolds

| Biological Activity | Target Class Example | Reference |

| Anti-inflammatory | Cyclooxygenase (COX) | mdpi.com |

| Anticancer | Various kinases | myskinrecipes.com |

| Antimicrobial | Bacterial cell wall synthesis enzymes | acs.org |

| Antiviral | Viral replication enzymes | nih.govacs.org |

| Antitubercular | Mycobacterium tuberculosis specific enzymes | acs.org |

Structure-Activity Relationship (SAR) Studies for Lead Optimization (Non-Clinical)

Following the identification of a biologically active "hit" compound from screening, Structure-Activity Relationship (SAR) studies are conducted to understand how different parts of the molecule contribute to its activity. This knowledge is then used to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties—a process known as lead optimization.

For a compound like 5-bromo-1,2-thiazol-4-amine hydrochloride, SAR studies would systematically explore the effects of modifying its key structural features:

The Thiazole Ring: The core isothiazole (B42339) ring is generally considered essential for activity, but modifications can be explored.

The Bromo Substituent: The bromine atom at the 5-position is a key handle for synthetic modification. It can be replaced with other halogens or used in cross-coupling reactions to introduce a wide variety of substituents. SAR studies would investigate how the size, electronics, and hydrogen-bonding capacity of the group at this position affect biological activity.

The Amine Group: The amine group at the 4-position can be acylated, alkylated, or used as a point of attachment for other functional groups. These modifications can significantly impact the compound's interaction with its biological target and its physicochemical properties.

While specific SAR studies on 5-bromo-1,2-thiazol-4-amine hydrochloride are not readily found, research on related structures provides insights. For example, in a study of benzothiazole (B30560) derivatives, modifications to the substituents on the benzothiazole core led to the identification of compounds with potential as molecular probes for tau protein. nih.gov Similarly, SAR studies on other thiazine-containing non-steroidal anti-inflammatory drugs (NSAIDs) have helped to elucidate the structural requirements for their biological activity. researchgate.net

The overarching goal of these non-clinical SAR studies is to develop a clear understanding of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

Table 2: General SAR Strategies for Thiazole Derivatives

| Molecular Position for Modification | Types of Modifications | Potential Impact on Activity |

| Substituent at C5-position | Introduction of aryl, alkyl, or heterocyclic groups | Alteration of potency and selectivity |

| Amine group at C4-position | Acylation, alkylation, formation of Schiff bases | Modification of target binding and solubility |

| Thiazole ring itself | Bioisosteric replacement with other heterocycles | Changes in core scaffold properties |

Application in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. nih.gov These initial fragment hits are then grown or linked together to produce more potent, drug-like molecules. rsc.org

The thiazole scaffold, due to its size and chemical properties, is a valuable building block in fragment libraries. nih.govacs.org 5-Bromo-1,2-thiazol-4-amine hydrochloride, as a substituted thiazole, represents a potential fragment for FBDD campaigns. Its key features for FBDD include:

Appropriate Size: It fits the general "rule of three" for fragments (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3).

Chemical Tractability: The bromine atom and the amine group provide straightforward synthetic handles for fragment elaboration once a hit is identified. This allows chemists to systematically grow the fragment in different directions to explore the binding pocket of the target protein. rsc.org

Thiazoles have emerged as hits in several FBDD campaigns. nih.govacs.org For example, thiazole-based inhibitors of the bromodomain of ATAD2 have been described. nih.govacs.org However, it is also important to note that some thiazole derivatives, particularly 2-aminothiazoles, have been identified as "frequent hitters" or promiscuous compounds that can show non-specific activity in screening assays. nih.govacs.org Therefore, careful validation of any hits containing a thiazole scaffold is crucial to ensure they represent genuine and specific interactions with the target. nih.gov

Use in Analytical Reagent Development

While the primary focus of research on 5-bromo-1,2-thiazol-4-amine hydrochloride and related compounds is in medicinal chemistry, its chemical properties could potentially be exploited for the development of analytical reagents. The amine group and the heterocyclic thiazole ring can participate in reactions that lead to the formation of colored or fluorescent products, which can be used for the detection and quantification of other substances.

For instance, primary aromatic amines can react with various reagents to form chromophores. The reactivity of the amine group in 5-bromo-1,2-thiazol-4-amine hydrochloride could be utilized in similar ways. Furthermore, the thiazole ring system can be a component of chelating agents that form colored complexes with metal ions, providing a basis for spectrophotometric analysis.

At present, there is no specific, widely documented application of 5-bromo-1,2-thiazol-4-amine hydrochloride as an analytical reagent in the scientific literature. However, its structural motifs suggest a potential for future development in this area, particularly in the synthesis of novel chromogenic or fluorogenic probes for chemical and biological analysis.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Bromo 1,2 Thiazol 4 Aminehydrochloride

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of separation science, indispensable for assessing the purity of active pharmaceutical ingredients (APIs) and for isolating impurities for further characterization. ijprajournal.com The choice of technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile, polar compounds like aminothiazoles. ijprajournal.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses. nih.govnih.gov

Method development for 5-Bromo-1,2-thiazol-4-amine (B6270361) hydrochloride typically involves a systematic approach to optimize the separation of the main compound from any process-related impurities or degradation products. Key parameters include the stationary phase, mobile phase composition, flow rate, and detector wavelength.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, offering robust hydrophobic interactions suitable for retaining and separating a wide range of organic molecules. nih.govresearchgate.net Other phases, such as C8 or those with polar-embedded groups, may be explored to achieve alternative selectivity.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The pH of the aqueous phase is critical for controlling the ionization state of the amine, which significantly impacts retention and peak shape. Acidic modifiers like formic acid, orthophosphoric acid, or ammonium (B1175870) formate (B1220265) are often added to improve peak symmetry and ensure consistent retention. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to elute impurities with a wide range of polarities. nih.gov

Detection: Ultraviolet (UV) detection is standard, with the wavelength selected based on the chromophore of the 5-Bromo-1,2-thiazol-4-amine hydrochloride molecule to ensure maximum sensitivity. For instance, a novel aminothiazole was detected at 272 nm. researchgate.net

Table 1: Example HPLC Method Parameters for Aminothiazole Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 50 mm x 4.6 mm, 5 µm | Provides hydrophobic retention for separation. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH, improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. sielc.com |

| Gradient | 5% to 95% B over 15 minutes | Separates compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation. researchgate.net |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 272 nm | Wavelength for optimal absorbance and sensitivity. researchgate.net |

| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net However, compounds with polar functional groups, such as the primary amine in 5-Bromo-1,2-thiazol-4-amine hydrochloride, are typically non-volatile and can interact undesirably with the GC column, leading to poor peak shape and low sensitivity. iu.eduresearchgate.net

To overcome these limitations, chemical derivatization is employed. researchgate.netjfda-online.com This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.netnih.gov The derivatization reaction targets the active hydrogen in the amine group. iu.edu

Common derivatization strategies for amines include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a less polar trimethylsilyl (B98337) (TMS) group. iu.eduresearchgate.net

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) introduce a fluoroacyl group, creating a more volatile and thermally stable derivative that is also highly sensitive to electron capture detection (ECD). iu.eduresearchgate.net

The applicability of GC is therefore contingent on the successful development of a robust and reproducible derivatization method. nih.gov Once derivatized, the compound can be analyzed to detect volatile or semi-volatile impurities that may not be observed by HPLC. molnar-institute.com

Table 2: Common Derivatization Reagents for GC Analysis of Amines

| Reagent Class | Example Reagent | Abbreviation | Target Functional Group |

|---|---|---|---|

| Silylating | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH2, -OH |

| Acylating | Trifluoroacetic Anhydride | TFAA | -NH2, -OH |

| Acylating | Heptafluorobutyric Anhydride | HFBA | -NH2, -OH |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. chromatographytoday.com SFC is increasingly recognized as a powerful tool for the analysis and purification of polar compounds, bridging the gap between normal-phase LC and GC. chromatographytoday.comvt.edu

For a polar, heterocyclic amine like 5-Bromo-1,2-thiazol-4-amine hydrochloride, SFC offers several advantages:

High Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher throughput compared to HPLC. chromatographytoday.com

Orthogonal Selectivity: SFC often provides different separation selectivity compared to RP-HPLC, which is valuable for resolving co-eluting impurities.

Green Chemistry: The primary use of CO₂, a less toxic and environmentally harmful solvent, significantly reduces organic solvent consumption. chromatographytoday.com

To analyze polar compounds, the nonpolar CO₂ mobile phase is typically modified with a polar co-solvent, such as methanol. rsc.org The choice of stationary phase is also critical, with polar columns, including those featuring basic heterocyclic groups, often providing the necessary polar interactions for effective retention and separation of polar analytes. researchgate.netamericanpharmaceuticalreview.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis and structural elucidation of impurities. ijprajournal.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the definitive tool for impurity profiling in the pharmaceutical industry. molnar-institute.comchimia.ch This technique provides not only the retention time of a compound from the HPLC separation but also its mass-to-charge ratio (m/z) and fragmentation pattern, which are crucial for structural identification. chimia.ch

For 5-Bromo-1,2-thiazol-4-amine hydrochloride, an LC-MS/MS analysis would proceed as follows:

Separation: The compound and its impurities are separated using an HPLC method similar to that described in section 7.1.1.

Ionization: As the components elute from the column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is typically used for polar, nitrogen-containing compounds, as it efficiently generates protonated molecular ions ([M+H]⁺). researchgate.netnih.gov

Mass Analysis (MS1): The first mass analyzer scans for the m/z of all ions entering the system, allowing for the detection of impurities by their molecular weight.

Fragmentation and Analysis (MS/MS): Specific ions of interest (e.g., an unknown impurity) are selected and fragmented. The resulting fragment ions are analyzed to provide a structural fingerprint. enovatia.com This fragmentation pattern is invaluable for identifying the exact structure of impurities, even at trace levels. nih.govnih.gov The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Table 3: Hypothetical Impurity Profile of 5-Bromo-1,2-thiazol-4-amine hydrochloride by HPLC-MS/MS

| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |

|---|---|---|---|

| 1 | 4.5 | 198/200 | Starting Material Impurity |

| 2 | 6.8 | 211/213 | 5-Bromo-1,2-thiazol-4-amine |

| 3 | 8.2 | 227/229 | Oxidation Product |

Note: The m/z values reflect the isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

When applicable, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. nih.gov For 5-Bromo-1,2-thiazol-4-amine hydrochloride, this technique would be applied to its volatile derivatives (as discussed in 7.1.2) or to screen for volatile impurities from the manufacturing process, such as residual solvents. molnar-institute.com

The coupling to a mass spectrometer provides definitive identification of the separated components based on their mass spectra. nih.gov The fragmentation patterns generated by electron ionization (EI), the most common ionization technique in GC-MS, are highly reproducible and can be compared against extensive spectral libraries for confident identification. researchgate.net This makes GC-MS an excellent tool for identifying known volatile impurities and elucidating the structure of unknown ones. For brominated compounds specifically, GC coupled with tandem mass spectrometry (GC-MS/MS) can offer enhanced selectivity and sensitivity, which is critical for analyzing complex samples. nih.govresearchgate.net

LC-NMR for On-line Structural Elucidation

Liquid chromatography-nuclear magnetic resonance (LC-NMR) stands as a powerful hyphenated technique that combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structural information provided by nuclear magnetic resonance (NMR) spectroscopy. amazonaws.com This is particularly valuable for the unambiguous identification of impurities and degradation products in pharmaceutical development without the need for off-line isolation. nih.govamericanpharmaceuticalreview.comregistech.comveeprho.com

The application of LC-NMR to 5-Bromo-1,2-thiazol-4-amine hydrochloride would involve an HPLC system coupled to an NMR spectrometer equipped with a flow-through probe. The separation of the target compound from any potential isomers or related impurities would be achieved on a suitable reversed-phase column.

Modes of Operation:

On-flow (Continuous Flow) Mode: In this mode, the eluent from the HPLC continuously passes through the NMR flow cell while spectra are acquired. This allows for the rapid screening of all components in a mixture. mdpi.com

Stop-flow Mode: To enhance sensitivity and allow for more detailed structural analysis, the chromatographic flow can be stopped when a peak of interest is within the NMR detection cell. mdpi.comnih.gov This permits the acquisition of more complex and time-intensive 2D NMR spectra, such as COSY, HSQC, and HMBC, which are crucial for complete structural assignment. registech.com

For the on-line structural elucidation of 5-Bromo-1,2-thiazol-4-amine hydrochloride, a stop-flow approach would be optimal for confirming the substitution pattern on the thiazole (B1198619) ring and for characterizing any co-eluting impurities. The use of deuterated solvents in the mobile phase is necessary to avoid overwhelming solvent signals in the NMR spectrum.

| Parameter | Proposed Value/Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile-D₂O with 0.1% formic acid (gradient elution) |

| Flow Rate | 0.8 mL/min |

| NMR Spectrometer | Bruker Avance 600 MHz or equivalent with a cryoprobe |

| Mode of Operation | Stop-flow for detailed analysis |

| NMR Experiments | ¹H, ¹³C, COSY, HSQC, HMBC |

| Solvent Suppression | WET (Water suppression Enhanced through T1 effects) |

Electrochemical Methods for Redox Behavior and Quantification

Electrochemical methods offer a sensitive and often rapid means of analyzing the redox properties of a molecule and can be adapted for quantitative analysis. For 5-Bromo-1,2-thiazol-4-amine hydrochloride, techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide valuable insights into its oxidation and reduction behavior, which can be relevant to its mechanism of action or degradation pathways.

The electrochemical behavior of aminothiazole derivatives has been a subject of study, with the amino group being susceptible to oxidation. The presence of the electron-withdrawing bromine atom on the thiazole ring is expected to influence the oxidation potential. A voltammetric analysis would likely be conducted using a three-electrode system with a glassy carbon or boron-doped diamond electrode as the working electrode. nih.gov

A typical cyclic voltammogram for an aromatic amine shows an oxidation peak corresponding to the removal of electrons. The reversibility of this process can provide information about the stability of the resulting radical cation. For quantitative purposes, DPV or square-wave voltammetry (SWV) are often preferred due to their higher sensitivity and better resolution. nih.govresearchgate.net The peak current in these techniques is directly proportional to the concentration of the analyte, allowing for the development of a calibration curve for quantification.

| Analytical Technique | Parameter | Typical Conditions for Aromatic Amine Analysis |

| Cyclic Voltammetry (CV) | Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl | |

| Counter Electrode | Platinum wire | |

| Supporting Electrolyte | 0.1 M Phosphate buffer (pH 7.0) | |

| Scan Rate | 100 mV/s | |

| Differential Pulse Voltammetry (DPV) | Initial Potential | 0.0 V |

| Final Potential | +1.2 V | |

| Pulse Amplitude | 50 mV | |

| Pulse Width | 50 ms | |

| Scan Rate | 20 mV/s |

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. colby.edudiva-portal.org This method is particularly well-suited for the analysis of charged molecules like 5-Bromo-1,2-thiazol-4-amine hydrochloride and offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. diva-portal.org

In capillary zone electrophoresis (CZE), the most common mode of CE, the separation is based on the charge-to-size ratio of the analytes. colby.edu For the analysis of 5-Bromo-1,2-thiazol-4-amine hydrochloride, a low pH buffer would ensure that the amine group is protonated, imparting a positive charge to the molecule. This would allow for its migration towards the cathode. The separation of the target compound from closely related impurities, including potential positional isomers, can be achieved by optimizing the buffer pH, concentration, and applied voltage. The separation of positional isomers of bromoanilines has been successfully demonstrated using capillary liquid chromatography, a technique with similar separation principles. researchgate.net

| Parameter | Proposed Value/Condition |

| CE System | Agilent 7100 Capillary Electrophoresis System or equivalent |

| Capillary | Fused-silica (50 µm i.d., 50 cm total length) |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at 254 nm |

Emerging Research Directions and Future Prospects for 5 Bromo 1,2 Thiazol 4 Aminehydrochloride

Integration in Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of 5-Bromo-1,2-thiazol-4-amine (B6270361) hydrochloride provides a versatile platform for designing intricate supramolecular structures. The key functional groups—the primary amine, the bromine atom, and the thiazole (B1198619) ring itself—are all capable of participating in a variety of non-covalent interactions that govern self-assembly.

The primary amine group is a potent hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of predictable and stable hydrogen-bonding networks, a fundamental interaction in supramolecular chemistry. Furthermore, the bromine atom can participate in halogen bonding, a highly directional interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base. This has become an increasingly important tool for crystal engineering and the construction of complex molecular assemblies.

The aromatic thiazole ring contributes through π-π stacking and cation-π interactions, further stabilizing the supramolecular constructs. nih.gov Research on other halogen-substituted aromatic compounds has demonstrated that the type of halogen can dramatically influence the morphology of self-assembled structures, with bromine often promoting more defined one-dimensional arrangements. rsc.org The interplay of these various interactions—hydrogen bonding, halogen bonding, and π-interactions—offers a pathway to create novel materials with programmed architectures, such as molecular tapes, sheets, or more complex three-dimensional networks. nih.govrsc.orgresearchgate.net

| Interaction Type | Participating Group(s) | Potential Role in Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | -NH₂ (donor), Thiazole N (acceptor) | Formation of chains, sheets, and robust networks. |

| Halogen Bonding | -Br (donor), Lewis bases (e.g., N, O, S) | Directional control for crystal engineering and linear assemblies. |

| π-π Stacking | Thiazole ring | Stabilization of layered structures and columnar arrays. |

| Cation-π Interactions | Thiazole ring and cations | Stabilization of assemblies, particularly in the presence of metal ions. nih.gov |

Exploration in Niche Areas of Materials Science

The unique electronic and structural features of 5-Bromo-1,2-thiazol-4-amine hydrochloride make it a candidate for exploration in specialized areas of materials science. Thiazole-containing compounds are known to be components of various functional materials, including those with applications in electronics and photonics.

One potential avenue is in the development of organic semiconductors. The thiazole ring is an electron-rich heterocycle that can facilitate charge transport, a key property for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromine atom serves as a convenient synthetic handle for creating larger, conjugated systems through cross-coupling reactions, allowing for the fine-tuning of electronic properties like the HOMO/LUMO energy levels.

Furthermore, thiazole derivatives have been investigated for their applications as corrosion inhibitors and as components in specialized dyes and pigments. nih.gov The ability of the molecule to coordinate with metal ions through its heteroatoms could also be exploited in the design of novel sensors or catalytic materials. The self-assembly properties discussed previously could lead to the formation of ordered thin films or crystalline materials with anisotropic properties, which are of interest for optical and electronic applications. researchgate.net

Advanced Synthetic Strategies for Complex Derivatives

The reactivity of 5-Bromo-1,2-thiazol-4-amine hydrochloride allows for its use as a versatile building block in organic synthesis. The presence of two distinct reactive sites—the bromine atom and the amino group—enables the selective and sequential introduction of new functionalities to build complex molecular architectures.

The carbon-bromine bond is particularly amenable to a wide range of modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be used to form new carbon-carbon bonds, linking the thiazole core to various aryl, heteroaryl, or alkynyl groups. mdpi.com This strategy is fundamental for constructing conjugated molecules for materials science or for elaborating complex pharmacophores in medicinal chemistry. Similarly, copper-catalyzed reactions can be employed for C-N or C-S bond formation.

The amino group can undergo a host of transformations, including acylation, alkylation, and condensation reactions. mdpi.com For instance, reaction with acyl chlorides or carboxylic acids can produce amide derivatives, while reaction with aldehydes or ketones can yield Schiff bases, which can be further modified. mdpi.comresearchgate.net One-pot, multi-component reactions involving aminothiazole scaffolds have also been developed as an efficient means to generate molecular diversity. researchgate.net These advanced synthetic methods provide a toolbox for creating a vast library of derivatives from the parent compound, each with potentially unique properties and applications.

| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| C5-Br | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | 5-Aryl-1,2-thiazol-4-amine |

| C5-Br | Sonogashira Coupling | Alkynes, Pd/Cu catalyst, base | 5-Alkynyl-1,2-thiazol-4-amine |

| -NH₂ | Acylation | R-COCl or (RCO)₂O | N-(5-Bromo-1,2-thiazol-4-yl)amide |

| -NH₂ | Reductive Amination | Aldehyde/Ketone, reducing agent | N-Alkyl-5-bromo-1,2-thiazol-4-amine |

Deeper Theoretical Insights into Reactivity and Mechanism

Computational chemistry and theoretical studies offer powerful tools to understand and predict the behavior of 5-Bromo-1,2-thiazol-4-amine hydrochloride. Methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure, stability, and reactivity, guiding synthetic efforts and the design of new functional molecules. researchgate.netmdpi.com

Calculations of the molecule's frontier molecular orbitals (HOMO and LUMO) can predict its electronic properties and reactivity. The distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO distribution would highlight sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter related to the molecule's stability and its potential use in electronic materials.

Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is valuable for understanding intermolecular interactions, such as hydrogen and halogen bonding, which are key to its supramolecular chemistry. Theoretical vibrational analysis can be compared with experimental IR and Raman spectra to confirm the molecular structure and tautomeric preferences. researchgate.net Such computational studies can elucidate reaction mechanisms, predict the regioselectivity of synthetic transformations, and provide a rational basis for designing derivatives with tailored electronic and chemical properties. nih.gov

Potential for New Biological Target Exploration (Pre-clinical)

The aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active compounds and approved drugs. nih.govresearchgate.netnih.gov This suggests that 5-Bromo-1,2-thiazol-4-amine hydrochloride could serve as a valuable starting point for the discovery of new therapeutic agents in preclinical research.

Thiazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor effects. nih.govnih.gov The 2-aminothiazole (B372263) moiety, in particular, is found in compounds targeting a wide range of proteins. nih.gov For example, various aminothiazole derivatives have been developed as potent inhibitors of kinases, which are crucial targets in oncology. nih.gov Others have shown efficacy against microbial targets or have been explored for neurological disorders. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 5-Bromo-1,2-thiazol-4-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A typical synthesis involves cyclization reactions using 5-bromo-4-phenylthiazol-2-amine as a precursor. For example, refluxing with 4-chlorobutanoyl chloride in chloroform in the presence of K₂CO₃, followed by purification via vacuum distillation and recrystallization, yields the target compound . Optimization strategies include:

- Catalyst Screening: Testing bases like triethylamine or DBU to improve cyclization efficiency.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to chloroform.

- Temperature Control: Reflux at 80–100°C for extended periods (48–72 hours) ensures complete conversion .

Q. Table 1: Comparative Yields Under Different Conditions

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CHCl₃ | K₂CO₃ | 25 | 48 | 65 |

| DMF | Et₃N | 80 | 24 | 78 |

| Toluene | DBU | 100 | 72 | 82 |